

iP300w: A Potent and Selective p300/CBP Inhibitor - A Technical Guide

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Compound of Interest

Compound Name: *iP300w*

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Abstract

This technical guide provides a comprehensive overview of **iP300w**, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP. By competitively binding to the acetyl-CoA binding pocket of these enzymes, **iP300w** effectively blocks their catalytic activity, leading to a reduction in histone acetylation and the modulation of gene expression programs controlled by these critical transcriptional coactivators. This guide details the quantitative biochemical and cellular activity of **iP300w**, provides in-depth experimental protocols for its characterization, and illustrates its impact on key signaling pathways implicated in various diseases, including Facioscapulohumeral Muscular Dystrophy (FSHD) and specific cancers such as CIC-DUX4 sarcoma and Ewing sarcoma.

Introduction

The paralogous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are essential transcriptional coactivators that play a central role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.^[1] Their intrinsic histone acetyltransferase (HAT) activity, primarily targeting histone H3 at lysine 18 (H3K18) and lysine 27 (H3K27), is crucial for modulating chromatin structure and gene expression. Dysregulation of p300/CBP function has been implicated in the pathogenesis of numerous diseases, making them attractive therapeutic targets.

iP300w has emerged as a highly potent and selective inhibitor of p300/CBP.[2] This guide serves as a technical resource for researchers investigating the therapeutic potential and biological functions of p300/CBP inhibition using **iP300w**.

Quantitative Data

The inhibitory activity of **iP300w** has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of **iP300w**

Parameter	Value	Assay Type	Target/System	Reference
IC50	19 nM	Biochemical HAT Assay	p300	[3]
IC50	33 nM	HTRF Assay	p300-mediated H3K9 acetylation	[2][3]
EC50	5 nM	Cellular Assay	H3K27Ac levels	

Mechanism of Action

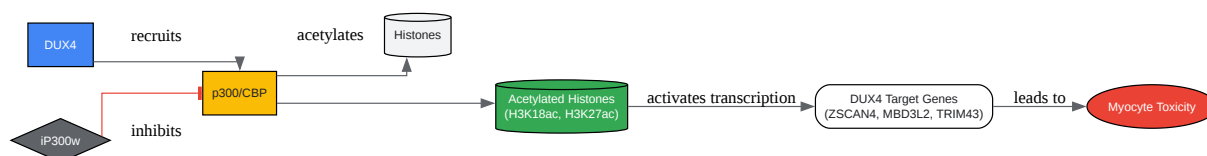
iP300w functions as a competitive inhibitor of the acetyl-CoA binding site within the HAT domain of p300 and CBP. By occupying this site, it prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, which are key marks of active enhancers and promoters. The inhibition of p300/CBP HAT activity by **iP300w** results in the transcriptional repression of genes regulated by these coactivators, thereby impacting downstream cellular processes.

Key Signaling Pathways Modulated by iP300w

iP300w has been shown to effectively modulate signaling pathways that are aberrantly activated in certain diseases due to their reliance on p300/CBP.

DUX4-Mediated Signaling in FSHD

In Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the transcription factor DUX4 is the primary pathogenic driver. DUX4 recruits p300/CBP to activate its target genes, leading to myocyte toxicity. **iP300w** blocks this interaction, reverses the DUX4-mediated histone hyperacetylation, and suppresses the expression of DUX4 target genes.

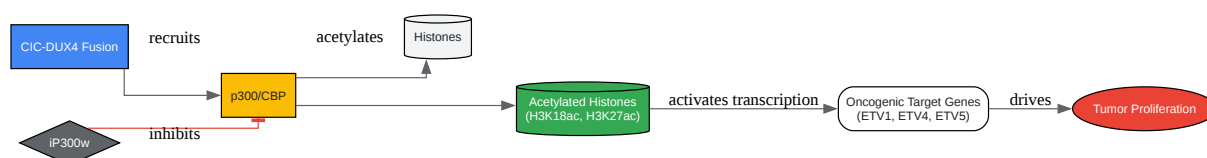


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DUX4 Signaling Inhibition by **iP300w**

CIC-DUX4 Fusion in Sarcoma

In CIC-DUX4 sarcomas, a fusion oncoprotein retains the DNA-binding domain of CIC and the transcriptional activation domain of DUX4. This fusion protein similarly relies on p300/CBP to drive the expression of oncogenic target genes. **iP300w** treatment leads to the suppression of CIC-DUX4 transcriptional activity, reversal of induced histone acetylation, and cell cycle arrest in sarcoma cells.

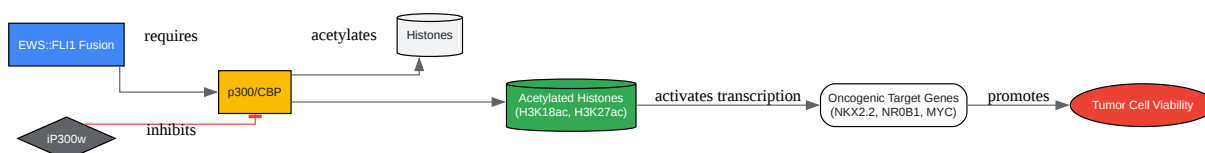


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CIC-DUX4 Signaling Inhibition by **iP300w**

EWS::FLI1-Mediated Transcription in Ewing Sarcoma

The EWS::FLI1 fusion oncoprotein is the primary driver of Ewing sarcoma. The transcriptional activity of EWS::FLI1 is dependent on p300/CBP. Inhibition of p300/CBP with **iP300w** leads to a global transcriptional outcome similar to the direct knockdown of EWS::FLI1, resulting in decreased viability of Ewing sarcoma cells.



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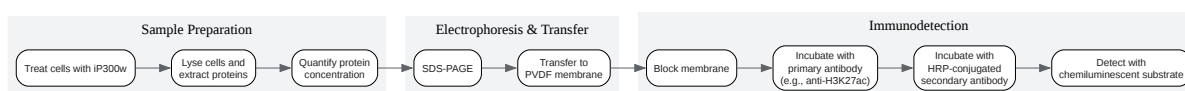
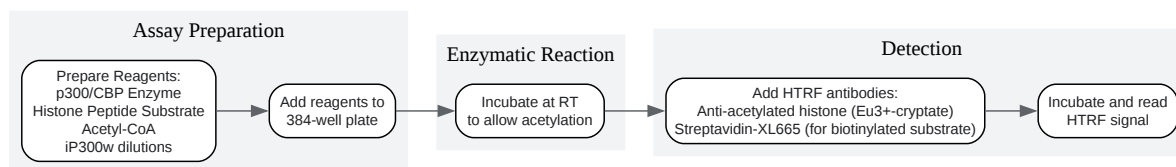
EWS::FLI1 Signaling Inhibition by **iP300w**

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **iP300w**.

p300/CBP Histone Acetyltransferase (HAT) HTRF Assay

This protocol is for determining the IC₅₀ of **iP300w** against p300/CBP HAT activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.



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References

- 1. HTRF Human and Mouse Total p300 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 2. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3K18ac antibody (pAb) | Proteintech [ptglab.com]
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